[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
The compound is a derivative of 3,5-difluorobenzyl alcohol . This compound is also known as 3,5-difluorophenyl methanol and has a molecular formula of C7H6F2O .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-difluorobenzyl alcohol, a related compound, include a molecular weight of 144.121 g/mol, a density of 1.27 g/mL, and a refractive index of 1.4860 to 1.4880 (20°C, 589nm) .Scientific Research Applications
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A tris(triazolyl)methanol-Cu(I) structure, specifically a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, has been reported to significantly catalyze Huisgen 1,3-dipolar cycloadditions. The ligand, when complexed with CuCl, catalyzes these reactions efficiently under various conditions, including in water or neat (solvent-free) environments. Key attributes of this catalyst include low catalyst loadings, compatibility with free amino groups, and rapid reaction times at room temperature, making it a notable catalyst for CuAAC (Cu(I)-catalyzed alkyne-azide cycloaddition) reactions (Ozcubukcu et al., 2009).
Synthesis of Complexes and Ligands
Research also highlights the synthesis of a variety of complexes and ligands involving triazole derivatives. These syntheses often involve complexation with metals or the formation of novel ligands through various chemical reactions. For instance, the synthesis of fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole and the exploration of their electronic properties through spectroscopic and computational methods have been documented. These complexes show potential in various chemical applications due to their electronic properties and the possibility of tuning these properties through the substitution on the triazole ring (Anderson et al., 2013).
Applications in Corrosion Inhibition
Triazole derivatives, such as BTM and PTM (which involve triazole rings in their structure), have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic media. Computational chemistry studies indicate that these derivatives can adsorb onto the metal surface, potentially providing a protective layer against corrosion. This application showcases the potential of triazole derivatives in industrial settings, particularly in protecting metals against corrosive environments (Ma et al., 2017).
Safety and Hazards
The safety and hazards of 3,5-difluorobenzyl alcohol include skin and eye irritation, and respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, and their interaction with the compound can lead to a range of effects.
Mode of Action
This interaction could involve binding to the receptor, altering its conformation, and affecting its ability to carry out its normal function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
[1-(3,5-difluorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-1-7(11)3-9(2-6)14-4-8(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMQELDLQUSBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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